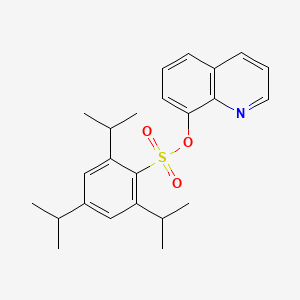

Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate

Description

Properties

IUPAC Name |

quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3S/c1-15(2)19-13-20(16(3)4)24(21(14-19)17(5)6)29(26,27)28-22-11-7-9-18-10-8-12-25-23(18)22/h7-17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFZQJXLFXZUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate typically involves the reaction of quinoline with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include pyridine or triethylamine. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonic acid.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline or benzenesulfonate derivatives.

Scientific Research Applications

Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the sulfonate group can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate with key analogues, focusing on structural features, reactivity, and applications:

Key Comparisons:

Reactivity :

- The triflate derivative (CF₃ group) is highly reactive in cross-coupling reactions due to its superior leaving-group ability . In contrast, the bulky 2,4,6-tri(propan-2-yl) substituents in the target compound likely reduce reactivity in nucleophilic substitutions but improve thermal stability.

- Electron-withdrawing groups (e.g., nitro in , iodine in ) increase electrophilicity of the sulfonate, whereas electron-donating isopropyl groups may stabilize the sulfonate via steric protection.

Solubility and Lipophilicity :

- The 2,4,6-tri(propan-2-yl) groups significantly enhance lipophilicity compared to halogenated or nitro-substituted analogues, making the compound less soluble in polar solvents but more compatible with hydrophobic matrices.

- Applications: Triflates are preferred in catalysis and pharmaceutical synthesis , while bulkier derivatives like the target compound may find niche roles in stabilizing sensitive intermediates or as ligands in organometallic chemistry.

Research Findings and Data

Stability Studies:

- Hydrolysis rates of sulfonate esters correlate with substituent electronic effects. For example, nitro-substituted derivatives (e.g., ) hydrolyze faster in basic conditions, whereas the target compound’s isopropyl groups may slow hydrolysis due to steric shielding of the sulfonate ester bond.

Biological Activity

Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate (CAS No. 325857-80-5) is a synthetic compound that combines a quinoline moiety with a benzenesulfonate group, further substituted by three isopropyl groups. This unique structural configuration positions it as a significant candidate in medicinal chemistry, particularly for its potential biological activities, including antiproliferative effects against cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.56 g/mol. The compound appears as a white to off-white solid. Its structure allows it to engage in various chemical reactions typical of both quinoline derivatives and sulfonates.

Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 425.56 g/mol |

| Appearance | White to off-white solid |

While the precise mechanism of action for this compound remains to be fully elucidated, studies indicate that it may exert its biological effects through interactions with cellular pathways involved in apoptosis and cell proliferation. Notably, its structural properties suggest potential interactions with the NF-kappaB signaling pathway, which is crucial in regulating immune response and cell survival.

Biological Activity

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. This activity is often linked to its ability to induce apoptosis and inhibit cell growth.

Antiproliferative Effects

A study highlighted that derivatives of quinolin-8-yl benzenesulfonates demonstrated considerable cytotoxicity against human lymphoblastic leukemia and solid tumor cells. The mechanism involves inducing mitotic arrest and apoptosis by targeting tubulin polymerization processes within the cells .

Case Studies:

- Study on NF-kappaB Pathway Suppression : A series of N-(quinolin-8-yl)benzenesulfonamides were identified as suppressors of the NF-kappaB pathway with potencies as low as 0.6 µM in cell-based assays .

- Cytotoxicity Against Cancer Cell Lines : Quinolin derivatives were found to induce apoptosis effectively in malignant cells through mechanisms involving tubulin inhibition .

Synthesis and Reaction Profiles

The synthesis of this compound typically involves the reaction between quinoline and 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The compound can undergo various reactions:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Amines or thiols | Presence of a base |

Applications in Medicinal Chemistry

This compound is being explored for its potential applications in drug development due to its biological activity. Its ability to inhibit cancer cell growth positions it as a candidate for further research into therapeutic agents targeting specific malignancies.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of catalysts and reaction conditions. For sulfonate esterification, pyridine is often used as a solvent and base to neutralize HCl byproducts. DMAP (4-dimethylaminopyridine) can enhance reaction efficiency by acting as a nucleophilic catalyst . Reaction time and temperature must be tightly controlled; for example, maintaining room temperature for 2 hours minimizes side reactions like hydrolysis of the sulfonate ester group . Post-synthesis purification via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) and recrystallization ensures purity. Monitor intermediates by TLC or HPLC to validate reaction progress.

Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallize the compound in a suitable solvent system (e.g., dichloromethane/hexane). Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, ensuring R-factors < 0.1 for high reliability . For less crystalline samples, employ spectroscopic techniques:

- NMR : Verify substituent positions (e.g., quinoline protons at δ 8.5–9.0 ppm, isopropyl groups at δ 1.2–1.5 ppm).

- HR-MS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₇NO₃S: 410.18).

Q. What stability challenges arise during storage of sulfonate esters like this compound, and how can they be mitigated?

- Methodological Answer : Sulfonate esters are prone to hydrolysis under humid or acidic conditions. Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize degradation . Pre-dry solvents (e.g., molecular sieves for DCM) and avoid aqueous workup unless necessary. Monitor stability via periodic HPLC analysis to detect hydrolysis products (e.g., free quinolin-8-ol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?

- Methodological Answer : Yield discrepancies often stem from variations in reaction conditions or purification methods. For example:

- Catalyst Load : Higher DMAP concentrations (e.g., 10 mol%) may improve esterification efficiency but require rigorous post-reaction purification to remove catalyst residues .

- Solvent Choice : Pyridine vs. DMF can alter reaction kinetics; pyridine’s basicity suppresses hydrolysis but may slow sulfonation .

- Systematic DOE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) in a controlled matrix to identify optimal conditions. Validate results using statistical tools (e.g., ANOVA).

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound, and how should they be applied?

- Methodological Answer :

- GC-MS/EI-MS : Detect volatile byproducts (e.g., unreacted 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride) with electron ionization. Use CI-MS for non-volatile impurities .

- HPLC-PDA/ELSD : Pair with a C18 column (acetonitrile/water mobile phase) to separate polar degradation products.

- X-ray Photoelectron Spectroscopy (XPS) : Identify sulfur oxidation states to confirm sulfonate group integrity.

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonate ester hydrolysis or nucleophilic substitution.

- Molecular Dynamics (MD) : Simulate interactions with solvents or biological targets (e.g., enzymes) to predict solubility or binding affinity.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties for pharmacological applications .

Q. What role does steric hindrance from the 2,4,6-tri(propan-2-yl) group play in modulating the compound’s reactivity?

- Methodological Answer : The bulky isopropyl groups reduce electrophilicity at the sulfur center, slowing nucleophilic attacks (e.g., hydrolysis or enzyme-mediated cleavage). This steric protection enhances stability but may require harsher conditions for desired reactions (e.g., SN2 substitutions). Compare reactivity with less hindered analogs (e.g., methyl-substituted sulfonates) via kinetic studies .

Q. How can researchers adapt this compound for material science applications, such as lithium-sulfur battery cathodes?

- Methodological Answer : The sulfonate group’s electron-withdrawing properties can stabilize sulfur-polymer composites. For example:

- Template Synthesis : Use 2,4,6-tri(propan-2-yl)benzenesulfonate derivatives to create hollow sulfur nanostructures via sublimation, followed by polyaniline coating to inhibit polysulfide shuttling .

- Electrochemical Testing : Evaluate discharge capacity (mAh/g) and cycle stability using coin cells with lithium anodes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.